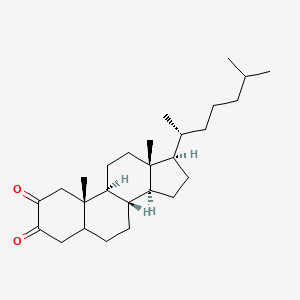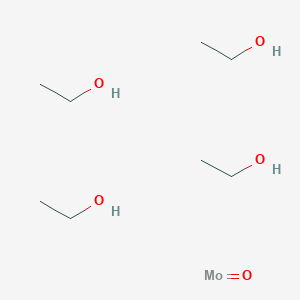
Hafnium--sulfanylideneiron (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hafnium–sulfanylideneiron (1/1) is a compound that combines hafnium and iron with a sulfanylidene ligand. This compound is of interest due to its unique chemical properties and potential applications in various fields, including materials science and catalysis. Hafnium, a transition metal, is known for its high melting point and resistance to corrosion, while iron is a well-known metal with diverse applications. The sulfanylidene ligand adds further complexity and functionality to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of hafnium–sulfanylideneiron (1/1) typically involves the reaction of hafnium and iron precursors with a sulfanylidene source. One common method is the reaction of hafnium chloride and iron chloride with a sulfanylidene donor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired compound.
Industrial Production Methods: Industrial production of hafnium–sulfanylideneiron (1/1) may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and advanced purification techniques can also be employed to produce the compound on a larger scale.
化学反応の分析
Types of Reactions: Hafnium–sulfanylideneiron (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of hafnium and iron.
Reduction: Reduction reactions can convert the compound to its lower oxidation states.
Substitution: Ligand substitution reactions can replace the sulfanylidene ligand with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are often used.
Substitution: Ligand substitution can be achieved using various ligands such as phosphines, amines, and carbonyls under appropriate conditions.
Major Products Formed:
Oxidation: Hafnium oxide and iron oxide.
Reduction: Lower oxidation state compounds of hafnium and iron.
Substitution: New hafnium and iron complexes with different ligands.
科学的研究の応用
Hafnium–sulfanylideneiron (1/1) has several scientific research applications, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation and polymerization.
Biology: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Medicine: The compound’s ability to interact with biological molecules makes it a candidate for drug development and delivery systems.
Industry: Hafnium–sulfanylideneiron (1/1) is used in the development of advanced materials with high strength and resistance to corrosion, making it suitable for aerospace and nuclear applications.
作用機序
The mechanism of action of hafnium–sulfanylideneiron (1/1) involves its interaction with molecular targets through its metal centers and the sulfanylidene ligand. The compound can coordinate with various substrates, facilitating chemical transformations. The hafnium and iron centers can participate in redox reactions, while the sulfanylidene ligand can stabilize reactive intermediates, enhancing the compound’s catalytic activity.
類似化合物との比較
Hafnium oxide: Known for its high dielectric constant and use in semiconductor devices.
Iron sulfide: Commonly used in the production of sulfuric acid and as a pigment.
Zirconium–sulfanylideneiron (1/1): Similar to hafnium–sulfanylideneiron (1/1) but with zirconium instead of hafnium.
Uniqueness: Hafnium–sulfanylideneiron (1/1) is unique due to the combination of hafnium and iron with a sulfanylidene ligand, providing distinct chemical properties and potential applications. The presence of hafnium imparts high thermal stability and resistance to corrosion, while the iron center offers diverse reactivity. The sulfanylidene ligand further enhances the compound’s functionality, making it a versatile compound for various scientific and industrial applications.
特性
CAS番号 |
56939-43-6 |
|---|---|
分子式 |
FeHfS |
分子量 |
266.40 g/mol |
IUPAC名 |
hafnium;sulfanylideneiron |
InChI |
InChI=1S/Fe.Hf.S |
InChIキー |
HSTKPIWERLWDDW-UHFFFAOYSA-N |
正規SMILES |
S=[Fe].[Hf] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[1-(2,4,6-Trimethylphenyl)octan-2-yl]-1H-imidazole](/img/structure/B14610301.png)



![1-({4-[(4-Methoxyphenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14610319.png)





![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14610354.png)

